Baicalein

Übersicht

Beschreibung

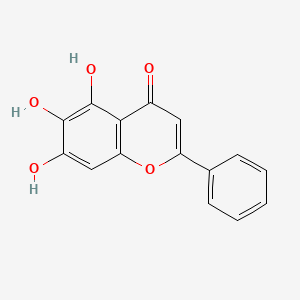

Baicalein ist eine Flavonoidverbindung, genauer gesagt ein 5,6,7-Trihydroxyflavone, das in verschiedenen Pflanzen vorkommt, darunter Scutellaria baicalensis und Oroxylum indicum . Es wird traditionell in verschiedenen medizinischen Systemen verwendet, insbesondere in der chinesischen Medizin, aufgrund seiner breiten Palette an pharmakologischen Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Hydroxypropyl-β-Cyclodextrin, um mit this compound einen Einschlusskomplex zu bilden, wodurch dessen Löslichkeit und Bioverfügbarkeit verbessert werden . Eine weitere Methode beinhaltet das Quasi-Emulsions-Lösungsmitteldiffusionsverfahren zur Herstellung von this compound-Mikroschwamm .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus den Wurzeln von Scutellaria baicalensis. Der Extraktionsprozess beinhaltet typischerweise das Trocknen der Wurzeln, das Mahlen zu einem Pulver und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um this compound zu extrahieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Baicalein can be synthesized through several methods. One common approach involves the use of hydroxypropyl-β-cyclodextrin to form an inclusion complex with this compound, enhancing its solubility and bioavailability . Another method involves the quasi-emulsion solvent diffusion method to prepare this compound microsponges .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the roots of Scutellaria baicalensis. The extraction process typically includes drying the roots, grinding them into a powder, and using solvents like ethanol or methanol to extract this compound .

Analyse Chemischer Reaktionen

Derivatization Reactions

Baicalein’s hydroxyl groups enable targeted modifications:

Amino Acid Esterification

-

Reaction : Esterification of hydroxyl groups with Boc- or Cbz-protected amino acids .

-

Conditions : EDCI/DMAP catalysis, DCM solvent, 24 hours.

-

Yield : 60–90% for derivatives like This compound-L-phenylalanine ester .

Hydrogenation and Structural Modifications

This compound’s flavone scaffold undergoes catalytic hydrogenation to produce flavanones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 5,7-Dihydroxyflavone | Pd/C, H<sub>2</sub>, ethanol | 5,7-Dihydroxyflavanone | 56–74% |

| 6,7-Dihydroxyflavone | Same as above | No reaction | – |

The reactivity difference arises from intramolecular hydrogen bonding in 5,7-dihydroxyflavones, stabilizing intermediates .

Oxidative and Enzymatic Reactions

-

Metabolic Conversion : this compound is glucuronidated to baicalin (5,6,7-trihydroxyflavone-7-O-glucuronide) in vivo via UDP-glucuronosyltransferase .

-

Prolyl Endopeptidase Inhibition : this compound derivatives with modified A- and B-rings show enhanced inhibitory activity (IC<sub>50</sub> = 0.8–2.1 μM) .

Reaction Mechanisms and Stability

Wissenschaftliche Forschungsanwendungen

Baicalein hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, Entzündungen, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen. Es induziert Apoptose, indem es intrazelluläre reaktive Sauerstoffspezies erzeugt und apoptotische Signalwege aktiviert . Es inhibiert auch die Signalwege des Thymic Stromal Lymphopoietin-Rezeptors, was bei der Behandlung von Erkrankungen wie Asthma und atopischer Dermatitis von Vorteil sein kann . Darüber hinaus moduliert this compound verschiedene molekulare Ziele, einschließlich des Bax/Bcl2-Verhältnisses, um seine pharmakologischen Wirkungen zu entfalten .

Wirkmechanismus

Baicalein exerts its effects through multiple mechanisms. It induces apoptosis by generating intracellular reactive oxygen species and activating apoptotic pathways . It also inhibits the thymic stromal lymphopoietin receptor signaling pathways, which can be beneficial in treating conditions like asthma and atopic dermatitis . Additionally, this compound modulates various molecular targets, including the Bax/Bcl2 ratio, to exert its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Baicalein wird oft mit anderen Flavonoiden wie Baicalin, Wogonin und Oroxylin A verglichen. Während Baicalin eine Glykosidform von this compound mit größerer Wasserlöslichkeit und Bioverfügbarkeit ist, hat this compound selbst in einigen Studien eine überlegene pharmakologische Aktivität gezeigt . Oroxylin A und Negletein sind methylierte Derivate von this compound, die jeweils einzigartige pharmakologische Eigenschaften besitzen .

Schlussfolgerung

This compound ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Seine einzigartigen chemischen Eigenschaften und die breite Palette an biologischen Aktivitäten machen es zu einem wertvollen Gegenstand der wissenschaftlichen Forschung und industriellen Anwendungen.

Biologische Aktivität

Baicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various therapeutic potentials of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, supported by case studies and research findings.

1. Anticancer Activity

This compound exhibits potent anticancer effects across multiple cancer types. Research has shown that it can inhibit cell viability and induce apoptosis in various cancer cell lines.

- Mechanism of Action : this compound's anticancer properties are attributed to its ability to modulate key signaling pathways. For instance, it inhibits the NF-kB pathway, which is crucial for cancer cell survival and proliferation. Additionally, this compound reduces the expression of anti-apoptotic proteins such as BCL2 and XIAP, promoting programmed cell death in cancer cells .

-

Case Studies :

- In a study by Yang et al., this compound was administered at a concentration of 5 mg/mL for 72 hours, leading to significant reductions in bladder cancer cell viability by downregulating anti-apoptotic genes .

- Another investigation demonstrated that this compound inhibited the growth of prostate cancer xenografts by approximately 55% in nude mice .

| Cancer Type | IC50 Value (µM) | Effects |

|---|---|---|

| Bladder Cancer | Not specified | Induces apoptosis via NF-kB inhibition |

| Prostate Cancer | 2.0 | Inhibits xenograft growth |

| Lung Cancer | 4.73 | Significant growth inhibition |

2. Anti-inflammatory Properties

This compound has shown remarkable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Mechanism : It selectively inhibits lipoxygenase enzymes (5-LOX and 12-LOX), which are involved in the synthesis of pro-inflammatory eicosanoids . This inhibition leads to reduced inflammation and tissue damage.

- Research Findings : In vitro studies have demonstrated that this compound significantly decreases the production of inflammatory cytokines in macrophages .

3. Antioxidant Activity

This compound is recognized for its potent antioxidant properties, which help mitigate oxidative stress.

- Mechanism : It activates the Nrf2 antioxidative pathway, enhancing the expression of antioxidant enzymes . This leads to reduced cellular damage caused by reactive oxygen species (ROS).

- Case Studies : A study found that this compound effectively alleviated acetaminophen-induced liver injury by activating this antioxidative pathway .

4. Antimicrobial Effects

This compound exhibits antimicrobial activity against various pathogens.

- Mechanism : It enhances the efficacy of antibiotics against multidrug-resistant Gram-negative bacteria. For example, this compound was found to potentiate doxycycline's effects against resistant strains in both in vitro and in vivo settings .

- Research Findings : this compound shows virucidal activity against dengue virus (DENV), inhibiting viral replication at different stages .

Eigenschaften

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFHKRTJBSTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022389 | |

| Record name | Baicalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-67-8 | |

| Record name | Baicalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baicalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 491-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | baicalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baicalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Baicalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAICALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49QAH60606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.